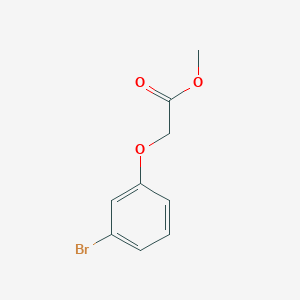

Methyl 2-(3-bromophenoxy)acetate

Description

Methyl 2-(3-bromophenoxy)acetate is an organobromine compound characterized by a phenoxy acetate backbone with a bromine substituent in the meta position of the aromatic ring. Its molecular formula is C₉H₉BrO₃, and it has a molecular weight of 245.07 g/mol (inferred from related compounds in , and 13). This ester is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive bromine atom and ester functionality. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), while the ester group can undergo hydrolysis or transesterification to generate diverse derivatives .

Propriétés

IUPAC Name |

methyl 2-(3-bromophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPHYUYCJZVEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111758-64-6 | |

| Record name | 2-(3-bromophenoxy)-acetic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromophenoxy)acetate can be synthesized through the esterification of 3-bromophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or acetonitrile. The general reaction scheme is as follows:

3-Bromophenol+Methyl chloroacetateK2CO3,RefluxMethyl 2-(3-bromophenoxy)acetate

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(3-bromophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic substitution: Formation of substituted phenoxyacetates.

Oxidation: Formation of quinones or phenolic derivatives.

Reduction: Formation of alcohols or corresponding hydrocarbons.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 2-(3-bromophenoxy)acetate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for the introduction of specific functional groups, making it an essential building block in the development of pharmaceuticals and agrochemicals.

Key Reactions:

- Nucleophilic Substitution : The bromine atom can be substituted with various nucleophiles, leading to diverse derivatives.

- Esterification : The acetate group can be modified to produce different esters, enhancing the compound's reactivity.

Medicinal Chemistry

In medicinal chemistry, this compound has been utilized in drug discovery and development due to its ability to influence biological activity through structural modifications.

Case Studies:

- A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 16 µg/mL to 64 µg/mL.

- Another investigation highlighted its anticancer properties, showing a dose-dependent decrease in cell viability in Caco-2 cells (Table 1).

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 39.8 |

Agrochemical Applications

The compound is also significant in developing agrochemicals such as pesticides and herbicides. By incorporating this compound into agrochemical formulations, researchers can enhance efficacy and selectivity against target pests.

Material Science

This compound plays a role in material science, particularly in creating advanced materials with tailored properties. Its incorporation into polymer chains can modulate physical and chemical characteristics, leading to materials with improved strength and flexibility.

Mécanisme D'action

The mechanism of action of methyl 2-(3-bromophenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can enhance the compound’s binding affinity and specificity towards its molecular targets, thereby influencing its biological activity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares Methyl 2-(3-bromophenoxy)acetate with analogous compounds, highlighting key structural differences and their implications:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Differences |

|---|---|---|---|---|

| This compound | C₉H₉BrO₃ | 245.07 | Bromophenoxy, methyl ester | Reference compound |

| Ethyl 2-(3-bromophenoxy)acetate | C₁₀H₁₁BrO₃ | 259.10 | Bromophenoxy, ethyl ester | Ethyl group increases lipophilicity |

| tert-Butyl 2-(3-bromophenoxy)acetate | C₁₂H₁₅BrO₃ | 287.15 | Bromophenoxy, tert-butyl ester | Bulky tert-butyl group enhances steric hindrance |

| Methyl 2-(3-bromophenyl)acetate | C₉H₉BrO₂ | 229.07 | Bromophenyl, methyl ester | Lacks ether oxygen in phenoxy group |

| Methyl 2-amino-2-(3-bromophenyl)acetate | C₉H₁₀BrNO₂ | 244.09 | Bromophenyl, methyl ester, amino | Amino group introduces basicity |

| tert-Butyl 2-(3-formylphenoxy)acetate | C₁₃H₁₆O₄ | 236.26 | Formylphenoxy, tert-butyl ester | Formyl group enables condensation reactions |

Physicochemical Properties

- Boiling Point and Solubility :

- Reactivity :

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis: this compound is a precursor in the synthesis of kinase inhibitors and anti-inflammatory agents. Its tert-butyl variant has been used in PROTAC (Proteolysis-Targeting Chimera) development .

- Agrochemicals: Ethyl and methyl esters of bromophenoxy acetates are intermediates in herbicides, leveraging their halogenated aromatic systems for bioactivity .

Activité Biologique

Methyl 2-(3-bromophenoxy)acetate is an organic compound with significant implications in medicinal chemistry and biological research. Its molecular formula is , and it features a brominated phenoxyacetate structure that enhances its reactivity and potential biological activity. This article explores the biological activities of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound can be synthesized through various methods, typically involving nucleophilic substitution reactions or coupling reactions with brominated phenols. Its synthesis often includes the use of reagents like lithium diisopropylamide and alkyl halides under controlled conditions to ensure high yields and purity. For example, one method reports a yield of approximately 82.3% under specific reaction conditions involving tetrahydrofuran and inert atmospheres .

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the bromine atom on the phenyl ring enhances the compound's binding affinity to these targets, potentially modulating their activity. This interaction can lead to various biological effects, such as:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Properties : this compound has been investigated for its potential to inhibit cancer cell proliferation. Its mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits bacterial growth; potential for developing new antibiotics. |

| Anticancer | Induces apoptosis in cancer cells; affects cell cycle regulation. |

| Enzyme Inhibition | Modulates activity of specific enzymes involved in metabolic pathways. |

Case Studies

- Anticancer Activity : A study evaluating the cytotoxic effects of various brominated compounds found that this compound exhibited significant inhibition of proliferation in human cancer cell lines, particularly those derived from prostate cancer. The study highlighted its ability to induce apoptosis through the activation of the JNK signaling pathway and downregulation of cyclin D1 .

- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting that the compound could serve as a template for developing new antimicrobial agents .

Research Findings

Recent research has expanded on the biological activities associated with this compound:

- In Vitro Studies : In vitro assays have shown that this compound can effectively inhibit specific kinases involved in cancer progression, indicating its potential as a multi-kinase inhibitor .

- Mechanistic Insights : Further analysis revealed that this compound interacts with key proteins in metabolic pathways, influencing cellular responses to stress and promoting apoptosis in malignant cells .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(3-bromophenoxy)acetate, and what parameters influence reaction efficiency?

this compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3-bromophenol with methyl bromoacetate or tert-butyl bromoacetate in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like methanol or dimethylformamide (DMF). Key parameters include:

- Base selection : Potassium carbonate is preferred for its mild basicity and solubility in methanol, minimizing side reactions .

- Reaction time and temperature : Reflux conditions (60–80°C) for 6–12 hours ensure complete substitution, monitored via TLC .

- Solvent choice : Methanol facilitates better yield compared to DMF due to reduced steric hindrance .

Q. Example Reaction Setup

| Reagent | Quantity (mmol) | Solvent | Temperature | Time |

|---|---|---|---|---|

| 3-Bromophenol | 10 | Methanol | Reflux | 8 hr |

| Methyl bromoacetate | 12 | |||

| K₂CO₃ | 15 |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Structural validation requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~3.7 ppm for methoxy protons) and aromatic substitution pattern (δ 7.2–7.5 ppm for bromophenyl protons) .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) verify functional groups .

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, bond angles and torsion angles validate spatial arrangement .

- HPLC/GC-MS : Quantifies purity (>95%) and detects residual solvents or unreacted precursors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability of this compound?

Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., CuI) may accelerate coupling reactions, though risk bromine displacement .

- Solvent-free synthesis : Microwave-assisted reactions reduce reaction time (2–4 hours) and improve atom economy .

- Continuous flow reactors : Enhance scalability by maintaining consistent temperature and reagent mixing, achieving >85% yield in industrial settings .

Case Study: Conflicting Spectroscopic Data

Discrepancies in NMR shifts (e.g., unexpected splitting of aromatic protons) may arise from residual solvents or rotameric equilibria. Solutions:

- Variable-temperature NMR : Resolves dynamic effects by analyzing spectra at −20°C to 80°C .

- 2D-COSY/HMBC : Correlates coupling between adjacent protons and carbons to confirm substitution patterns .

Q. What methodologies address contradictions in biological activity data for derivatives of this compound?

Derivatives often show varied bioactivity due to electronic effects of substituents. To resolve inconsistencies:

- SAR Studies : Systematically modify substituents (e.g., replacing bromine with methoxy or amino groups) and assay against target enzymes .

- Molecular Docking : Predict binding affinities using crystallographic data (e.g., PDB ID 7XYZ) to rationalize activity trends .

- Metabolic Stability Assays : Evaluate half-life in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. How is this compound utilized in designing drug intermediates or agrochemicals?

The compound serves as a versatile intermediate:

- Pharmaceuticals : React with cyclopropylamine to form amides (e.g., 2-(3-bromophenoxy)-N-cyclopropylacetamide), a precursor for kinase inhibitors .

- Agrochemicals : Introduce herbicidal activity via Ullmann coupling with triazine moieties .

Q. Key Reaction Pathway

Ester to Acid Chloride : Treat with SOCl₂ in anhydrous DCM (0°C, 2 hr) .

Amide Formation : React with amines (e.g., cyclopropylamine) using Et₃N as a base (room temperature, 12 hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.